molecular formula C9H12N4S B1483932 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine CAS No. 2098048-21-4

1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B1483932
CAS No.: 2098048-21-4
M. Wt: 208.29 g/mol
InChI Key: AYQTZXDOWBRBJJ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a functionalized aminopyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a 5-aminopyrazole core, a scaffold recognized as a privileged structure in the design of biologically active molecules . The structure is further elaborated with a thiophen-3-yl group at the 3-position, a heterocycle known to influence pharmacokinetic properties, and a flexible 2-aminoethyl side chain at the N1 position, which provides a handle for further synthetic modification and potential interaction with biological targets. Aminopyrazoles are advantageous frameworks that can provide useful ligands for a variety of enzymes and receptors, including p38 MAPK, various kinases, and COX enzymes . Compounds based on the 1H-pyrazol-5-amine structure have been identified as potent, covalent inhibitors of serine proteases like thrombin, representing a promising strategy for developing antithrombotic agents with a potentially safer profile . Furthermore, pyrazole derivatives bearing thiophene rings have been extensively investigated for their antimicrobial properties, showing potent activity against challenging strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the free amino group on the pyrazole ring is a key structural feature, often serving as a hydrogen bond donor critical for forming interactions with enzyme active sites . This chemical is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential anticancer, anti-infective, and anti-inflammatory agents.

Properties

IUPAC Name

2-(2-aminoethyl)-5-thiophen-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c10-2-3-13-9(11)5-8(12-13)7-1-4-14-6-7/h1,4-6H,2-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQTZXDOWBRBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring substituted with a thiophene group and an aminoethyl side chain, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
  • Introduction of the Thiophene Group : The thiophene moiety is often introduced via cross-coupling reactions, such as the Suzuki or Stille coupling.
  • Attachment of the Aminoethyl Side Chain : This is accomplished through nucleophilic substitution reactions, where the pyrazole ring is reacted with an appropriate haloethylamine.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor activity. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Research has shown that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death . In vitro studies have revealed moderate to excellent activities against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to this class of compounds as well. For instance, certain pyrazole derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a potential role in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.
  • Signal Transduction Pathways : It could influence various signal transduction pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) mutations in melanoma cells. Compounds similar to this compound showed promising results comparable to existing therapies .
  • Antimicrobial Activity : In another study, derivatives were tested against common bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism involved disruption of membrane integrity leading to cell death .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialModerate to excellent activity against bacteria
Anti-inflammatoryInhibition of NO and TNF-α production

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with substitutions at positions 1, 3, and 5 exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a systematic comparison:

Substituent Position on the Pyrazole Ring

  • Regioisomeric Effects :
    Switching substituent positions on the pyrazole ring can drastically alter biological activity. For example, replacing 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-aryl-pyrazol-5-amine with its regioisomer (4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-aryl-pyrazol-5-amine) shifted inhibitory activity from p38α MAP kinase to cancer-related kinases (Src, B-Raf, EGFR, VEGFR2) with IC50 values ranging from 31 to 592 nM . This highlights the critical role of substituent orientation in target specificity.

  • Aryl vs. Alkyl Groups: Aryl substituents (e.g., 4-fluorophenyl) at position 1 enhance aromatic stacking interactions, while alkyl chains (e.g., methyl in 3-Methyl-1-phenyl-1H-pyrazol-5-amine) may simplify synthesis but reduce target affinity .

Thiophene vs. Other Heterocycles

  • Thiophen-3-yl vs. Thiophen-2-yl :
    The thiophene ring’s substitution pattern influences electronic properties. For instance, 3-methyl-1-(1-(thiophen-2-yl)ethyl)-1H-pyrazol-5-amine () has a thiophen-2-yl group, which may alter π-π stacking compared to the target compound’s thiophen-3-yl substituent.

  • Thiophene vs.

Functional Group Modifications

  • Amine at Position 5: The primary amine at position 5 is conserved in many active analogs. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (compound 6a) retains this group and shows nanomolar IC50 values against multiple kinases .
  • Halogenation and Electron-Withdrawing Groups :
    Chloro- or trifluoromethyl-substituted analogs (e.g., 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine) exhibit enhanced metabolic stability and target binding due to electron-withdrawing effects .

Structural and Activity Comparison Table

Compound Name Substituents (Pyrazole Positions) Key Activities/Properties Reference
1-(2-Aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine 1: 2-Aminoethyl; 3: Thiophen-3-yl; 5: NH₂ Hypothesized kinase inhibition (by analogy) N/A
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 1: 2,4,6-Trichlorophenyl; 3: Pyridin-4-yl; 4: 4-Fluorophenyl; 5: NH₂ IC50 = 31–592 nM (Src, B-Raf, EGFR)
3-Methyl-1-(1-(thiophen-2-yl)ethyl)-1H-pyrazol-5-amine 1: Thiophen-2-yl-ethyl; 3: Methyl; 5: NH₂ Structural analog with modified solubility
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 1: 3-Chlorophenyl; 3: CF₃; 5: NH₂ Enhanced metabolic stability
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1: Phenyl; 3: Methyl; 5: NH₂ Simplified structure, lower affinity

Preparation Methods

Aminoethyl Side Chain Functionalization

The aminoethyl group is typically introduced via nucleophilic substitution or reductive amination on pyrazole intermediates. Protection of amine functionalities using tert-butyl carbamate (Boc) groups is common to facilitate purification and control reactivity during multi-step synthesis.

Summary Table of Preparation Methods

Step Reaction Type Starting Materials Reagents/Catalysts Conditions Yield (%) Notes
1 Masamune-Claisen Condensation N-Boc-β-alanine Esterification agents Room temp to reflux Not specified β-keto ester intermediate formation
2 Cyclization β-Keto ester + Hydrazine derivatives Methanol, reflux 5 hours reflux 48–83 Formation of pyrazole ring
3 Deprotection Protected pyrazole derivatives HCl in EtOAc Room temperature 78–84 Removal of Boc protecting group
4 Amide Coupling 5-Bromothiophene-3-carboxylic acid + pyrazol-5-amine TiCl4 + pyridine or DCC + DMAP RT to reflux 12–48 Coupling to introduce thiophene substituent
5 Aminoethyl Functionalization Pyrazole intermediates Nucleophilic substitution agents Varies Not specified Boc protection often used

Research Findings and Optimization Notes

  • Reaction Yields and Catalysts: TiCl4-mediated coupling reactions provide lower yields and may lead to partial deprotection of pyrazole nitrogen under acidic workup, resulting in unprotected pyrazole amides. Use of carbodiimide coupling agents like DCC with DMAP improves yields and selectivity.

  • Protection Strategies: Boc protection of amines is critical to control side reactions and improve purification. Acidolytic deprotection is typically mild and efficient.

  • Solvent Effects: Polar aprotic solvents such as dichloromethane and toluene are preferred for coupling reactions to enhance solubility and reaction rates.

  • Temperature Control: Reflux conditions in methanol are standard for pyrazole ring formation; room temperature to mild heating suffices for amide bond formation.

  • Purification: Chromatographic techniques (e.g., column chromatography using hexanes/ethyl acetate mixtures with triethylamine additives) are employed to achieve high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. A typical approach involves cyclocondensation of substituted hydrazines with β-keto esters or nitriles, followed by functionalization of the pyrazole core. For example, analogous pyrazole derivatives (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) are synthesized using a 1,5-diarylpyrazole core template with iterative substitutions . Microwave-assisted synthesis (e.g., for triazole derivatives) can enhance reaction efficiency and yield, reducing side products .
  • Optimization : Key parameters include temperature control (80–120°C), solvent selection (DMF or ethanol for polar intermediates), and catalyst use (e.g., NaOH for cyclization). Monitor intermediates via TLC or HPLC to ensure purity ≥97% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Use 1^1H/13^{13}C NMR to confirm substituent positions (e.g., thiophen-3-yl vs. 2-yl) and amine proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (calculated: ~248.3 g/mol).
  • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., pyrazole vs. pyrazoline forms) if single crystals are obtainable .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against standards. Purity thresholds ≥95% are typical for biological assays .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Based on structurally similar pyrazoles (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine), expect acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
  • Mitigation : Use PPE (gloves, lab coats, goggles), work in a fume hood, and store in amber glass under inert gas. Dispose of waste via licensed hazardous waste contractors .

Advanced Research Questions

Q. How do electronic effects of the thiophen-3-yl and aminoethyl substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The thiophen-3-yl group’s electron-rich aromatic system enhances electrophilic substitution at the pyrazole C4 position. The 2-aminoethyl side chain acts as a directing group, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
  • Data Contradictions : Discrepancies in reaction yields may arise from competing coordination modes (e.g., amine vs. thiophen sulfur). Validate using 15^{15}N NMR to track nitrogen coordination .

Q. What strategies resolve tautomeric or conformational ambiguities in structural studies?

  • Case Study : For tautomeric pyrazole-triazole systems, X-ray diffraction (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) confirms planar geometries and hydrogen-bonding networks. Compare experimental IR spectra (N-H stretches at ~3300 cm1^{-1}) with computational models (e.g., Gaussian) .
  • Advanced Techniques : Dynamic NMR at variable temperatures (e.g., -40°C to 80°C) can detect slow tautomer interconversion .

Q. How can researchers design SAR studies to explore bioactivity against kinase targets?

  • Methodology :

  • Library Design : Synthesize analogs with varied substituents (e.g., halogenated thiophens, alkylamino chains).
  • Assays : Use enzymatic inhibition assays (e.g., EGFR kinase) with IC50_{50} determination via fluorescence polarization.
    • Data Interpretation : Contradictions in IC50_{50} values may stem from off-target effects. Validate via CRISPR knockouts or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What computational tools are suitable for predicting ADMET properties?

  • Models :

  • SwissADME : Predicts logP (~2.1), moderate solubility (LogS = -3.5), and blood-brain barrier permeability.
  • ProTox-II : Flags potential hepatotoxicity (e.g., similarity to pyrazole derivatives with CYP3A4 inhibition) .
    • Validation : Cross-reference with in vitro microsomal stability assays (human liver microsomes) and Ames tests for mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 2
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

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